molecular formula C18H22O3 B5088616 1-methoxy-2-[4-(3-methylphenoxy)butoxy]benzene

1-methoxy-2-[4-(3-methylphenoxy)butoxy]benzene

Cat. No. B5088616
M. Wt: 286.4 g/mol
InChI Key: IOSKYGVZPDMOHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methoxy-2-[4-(3-methylphenoxy)butoxy]benzene is a chemical compound that is commonly known as BHT-920. It is a synthetic compound that is used in scientific research for its ability to bind to estrogen receptors.

Mechanism of Action

BHT-920 acts as a selective estrogen receptor modulator (SERM) by binding to estrogen receptors alpha and beta. It has been shown to have both agonist and antagonist effects on these receptors, depending on the tissue type and the presence of other co-regulators.
Biochemical and Physiological Effects
BHT-920 has been shown to have a variety of biochemical and physiological effects. It has been shown to increase bone density in animal models, and has been studied as a potential treatment for osteoporosis. It has also been shown to have anti-inflammatory effects, and has been studied as a potential treatment for inflammatory diseases such as arthritis. Additionally, BHT-920 has been shown to have neuroprotective effects, and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One advantage of using BHT-920 in lab experiments is its ability to selectively bind to estrogen receptors alpha and beta. This allows researchers to study the effects of estrogen on specific tissues and physiological processes. However, one limitation of using BHT-920 is its relatively low potency compared to other SERMs such as tamoxifen and raloxifene.

Future Directions

There are several future directions for research on BHT-920. One area of interest is its potential as a treatment for osteoporosis. Further studies are needed to determine its effectiveness and safety in humans. Another area of interest is its potential as a treatment for neurodegenerative diseases. Studies in animal models have shown promising results, but further research is needed to determine its effectiveness in humans. Additionally, further studies are needed to determine the optimal dosage and administration of BHT-920 for different applications.

Synthesis Methods

BHT-920 is synthesized through a multi-step process that involves the reaction of 2-methoxyphenol with 3-methylphenol to form a phenol intermediate. This intermediate is then reacted with 4-bromobutyl bromide to form a bromo intermediate. The final step involves the reaction of the bromo intermediate with sodium methoxide to form BHT-920.

Scientific Research Applications

BHT-920 is primarily used in scientific research as an estrogen receptor modulator. It has been shown to bind to both estrogen receptor alpha and beta, and has been used to study the effects of estrogen on various physiological and pathological processes.

properties

IUPAC Name

1-methoxy-2-[4-(3-methylphenoxy)butoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O3/c1-15-8-7-9-16(14-15)20-12-5-6-13-21-18-11-4-3-10-17(18)19-2/h3-4,7-11,14H,5-6,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOSKYGVZPDMOHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCCOC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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